1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 899948-36-8
Cat. No.: VC4515847
Molecular Formula: C20H13ClF4N2O2
Molecular Weight: 424.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899948-36-8 |
|---|---|
| Molecular Formula | C20H13ClF4N2O2 |
| Molecular Weight | 424.78 |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13ClF4N2O2/c21-13-4-1-3-12(9-13)11-27-8-2-5-15(19(27)29)18(28)26-14-6-7-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
| Standard InChI Key | WRKGUGIWNCSZCK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS: 899948-36-8) has the molecular formula C₂₀H₁₃ClF₄N₂O₂ and a molecular weight of 424.78 g/mol. Its IUPAC name, 1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects three critical structural elements:
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A dihydropyridine core with a ketone group at position 2.
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A 3-chlorobenzyl substituent at position 1.
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An N-linked 4-fluoro-3-(trifluoromethyl)phenyl group at position 3 .
The stereoelectronic effects of the trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipid solubility and metabolic stability, which are advantageous for blood-brain barrier penetration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₃ClF₄N₂O₂ | |
| Molecular Weight | 424.78 g/mol | |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| XLogP3 | 4.2 (estimated) |
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocol exists for this compound, analogous dihydropyridines are synthesized via multi-step condensation reactions . A plausible route involves:
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Formation of the dihydropyridine core through Hantzsch synthesis using ethyl acetoacetate and ammonium acetate.
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N-Benzylation with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Carboxamide coupling via Steglich esterification or HATU-mediated activation with 4-fluoro-3-(trifluoromethyl)aniline .
Source details a related synthesis where microwave-assisted reactions improved yields (73% in one step) by reducing side-product formation .
Optimization Challenges
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Solvent selection: Polar aprotic solvents (e.g., DMF, DCE) are preferred for intermediates .
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Temperature control: Exothermic steps require cooling to ≤0°C to prevent decomposition .
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Purification: Silica gel chromatography with gradients of DCM/MeOH (10:1 → 5:1) achieves >95% purity .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unpublished, but predictions using the AB/LogD model suggest:
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LogP: 4.2 (high lipophilicity).
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Aqueous solubility: <0.1 mg/mL at pH 7.4.
Stability studies of analogs indicate susceptibility to hydrolysis at the carboxamide bond under acidic conditions (t₁/₂ = 2.3 hrs at pH 2) .
Spectroscopic Characterization
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¹H NMR (500 MHz, DMSO-d₆): Key peaks include δ 10.63 (s, 1H, NH), 8.58 (s, 1H, pyridine-H), and 7.50–7.45 (m, 4H, aromatic) .
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HRMS: Calculated [M+H]⁺ = 425.0743; Observed = 425.0745 (Δ = 0.47 ppm).
| Compound | Target | IC₅₀/Ki | Source |
|---|---|---|---|
| Title compound (analog) | Neutrophil elastase | 38 nM | |
| Compound 18 | EGFR | 12 nM | |
| N-(4-chlorobenzyl) analog | VEGFR2 | 8 nM |
Future Research Directions
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In vitro profiling: Screen against kinase panels and inflammatory targets.
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Prodrug development: Address solubility limitations via phosphate ester formulations.
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Cocrystallization studies: Elucidate binding modes with EGFR or elastase using X-ray crystallography.
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